molecular formula C11H15NO4 B13729557 Ethyl 3-carboxy-1,4-dimethyl-1H-pyrrole-2-acetate CAS No. 33369-46-9

Ethyl 3-carboxy-1,4-dimethyl-1H-pyrrole-2-acetate

Cat. No.: B13729557
CAS No.: 33369-46-9
M. Wt: 225.24 g/mol
InChI Key: YVNJDVHARWCERO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-carboxy-1,4-dimethyl-1H-pyrrole-2-acetate (CAS: 33369-46-9) is a pyrrole-based carboxylic acid ester. It serves as a critical intermediate in synthesizing zomepirac sodium, a non-steroidal anti-inflammatory drug (NSAID) . Key properties include:

  • Molecular formula: C₁₁H₁₅NO₄
  • Molecular weight: 225.24 g/mol
  • Physical state: Crystalline solid
  • Density: 1.19 g/cm³
  • Boiling point: 360.8°C (at 760 mmHg)

Its structure features a pyrrole ring with methyl groups at positions 1 and 4, a carboxy group at position 3, and an ethyl acetate moiety at position 2. This configuration influences its reactivity, solubility, and pharmacological applications.

Properties

IUPAC Name

2-(2-ethoxy-2-oxoethyl)-1,4-dimethylpyrrole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-4-16-9(13)5-8-10(11(14)15)7(2)6-12(8)3/h6H,4-5H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNJDVHARWCERO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=CN1C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30186987
Record name Ethyl 3-carboxy-1,4-dimethyl-1H-pyrrole-2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30186987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33369-46-9
Record name 2-Ethyl 3-carboxy-1,4-dimethyl-1H-pyrrole-2-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33369-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-carboxy-1,4-dimethyl-1H-pyrrole-2-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033369469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3-carboxy-1,4-dimethyl-1H-pyrrole-2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30186987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-carboxy-1,4-dimethyl-1H-pyrrole-2-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.783
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Scheme and Starting Materials

The most authoritative and detailed preparation method is described in the United States patent US4363918A, which outlines a condensation reaction to synthesize 1-alkyl-3-carboxy-1H-pyrrole-2-acetic acids, including the 1,4-dimethyl derivative relevant here.

  • Starting Materials:
    • 3-Oxo-pentanedioic acid (also known as acetylsuccinic acid)
    • A primary amine, specifically 1,4-dimethylamine or its equivalent to introduce methyl groups at nitrogen and C-4 positions
    • Ethyl acetate moiety introduced via esterification or through the use of ethyl-substituted intermediates

Reaction Conditions

  • The condensation is performed in an aqueous medium.
  • The reaction temperature is maintained significantly below room temperature, preferably at or below 0°C to prevent decomposition of sensitive intermediates.
  • The amine is added slowly to a cooled aqueous solution of 3-oxo-pentanedioic acid.
  • The reaction mixture is stirred and maintained at low temperature throughout the process.

Isolation and Purification

  • After completion, the reaction mixture is poured onto a mixture of ice and concentrated hydrochloric acid (10.5 N).
  • Stirring continues for 20 minutes to precipitate the product.
  • The solid product is filtered, washed, and dried under vacuum at 50°C over calcium chloride.
  • The yield reported is approximately 85%, which is significantly higher compared to older methods (40-50%).

Advantages of This Method

Aspect Description
Yield High yield (~85%) compared to earlier methods (40-50%)
Purity High purity product without difficult-to-remove alkylamide side products
Cost-effectiveness Uses less expensive 3-oxo-pentanedioic acid instead of di-ester intermediates
Simplicity Eliminates one hydrolysis step, reducing complexity
Temperature Control Low temperature prevents decomposition, ensuring better product integrity

Comparative Analysis of Preparation Methods

Method/Source Starting Materials Key Steps Temperature Yield (%) Notes
US Patent US4363918A 3-Oxo-pentanedioic acid + amine Condensation in aqueous medium ~0°C or below 85 High yield, simple isolation, no alkylamide side-products
Earlier methods (prior art) Di-ester intermediates + amine Multi-step including hydrolysis Room temperature 40-50 Lower yield, presence of alkylamide side-products, more complex purification

Mechanistic Insights

The preparation involves a condensation reaction where the amine attacks the keto group of 3-oxo-pentanedioic acid, leading to cyclization and formation of the pyrrole ring. The carboxylic acid and ethyl acetate functionalities are retained or introduced through controlled reaction and esterification steps.

Summary Table of Key Preparation Parameters

Parameter Details
Reaction Medium Aqueous
Temperature Range ≤ 0°C (preferably 0°C or lower)
Reaction Time Not explicitly stated; typically hours
Isolation Method Acidification with HCl and ice, filtration
Drying Conditions Vacuum drying at 50°C over CaCl2
Product Purity High, minimal side products
Yield ~85%

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-carboxy-1,4-dimethyl-1H-pyrrole-2-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Analytical Techniques

High-Performance Liquid Chromatography (HPLC) : Ethyl 3-carboxy-1,4-dimethyl-1H-pyrrole-2-acetate can be effectively analyzed using reverse-phase HPLC. The mobile phase typically consists of acetonitrile and water, with phosphoric acid for standard applications or formic acid for mass spectrometry compatibility. This method allows for the isolation of impurities and is scalable for preparative separation .

Scientific Research Applications

This compound has several noteworthy applications in scientific research:

  • Pharmacokinetics : The compound's stability and solubility make it suitable for pharmacokinetic studies, aiding in the understanding of drug absorption and metabolism .
  • Organic Synthesis : It serves as an intermediate in the synthesis of various biologically active compounds, including potential pharmaceuticals targeting specific enzymes like purine nucleoside phosphorylase (PNP) inhibitors. These inhibitors are crucial in developing treatments for certain cancers and autoimmune diseases .
  • Material Science : The compound's unique structural properties allow it to be explored in the development of new materials with specific electronic or optical characteristics.

Case Study 1: Synthesis of PNP Inhibitors

A study demonstrated that derivatives of this compound could be synthesized to create potent PNP inhibitors. These compounds showed promising results in inhibiting enzyme activity in vitro, suggesting potential therapeutic applications in cancer treatment .

Case Study 2: HPLC Method Development

A research team developed a robust HPLC method for the separation and quantification of this compound from complex mixtures. This method improved the efficiency of isolating the compound from synthetic reactions, enhancing overall yield and purity in subsequent applications .

Mechanism of Action

The mechanism of action of ethyl 3-carboxy-1,4-dimethyl-1H-pyrrole-2-acetate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes and receptors, modulating their activity and leading to various biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogs and Their Properties

The compound shares structural similarities with other pyrrole derivatives, particularly in substitution patterns and functional groups. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Key Applications/Notes
Ethyl 3-carboxy-1,4-dimethyl-1H-pyrrole-2-acetate C₁₁H₁₅NO₄ 225.24 1.19 360.8 Zomepirac intermediate
Mthis compound C₁₀H₁₃NO₄ 211.21 1.23 348.4 Research applications
Ethyl 2-methyl-1H-pyrrole-3-carboxylate C₈H₁₁NO₂ 153.18 N/A N/A Precursor in organic synthesis
Zomepirac sodium C₁₅H₁₃ClNNaO₃ 327.71 N/A N/A NSAID (withdrawn due to toxicity)
Key Observations:

Substituent Effects: The ethyl ester (target compound) has a higher molecular weight and boiling point than its methyl ester analog due to the larger alkyl group . Zomepirac sodium, derived from the target compound, incorporates a 4-chlorobenzoyl group (C₁₈H₁₈ClNO₅), enhancing its anti-inflammatory activity but also introducing toxicity risks .

Solubility and Reactivity :

  • The carboxy group at position 3 enhances water solubility in acidic or basic conditions, critical for bioavailability in drug formulations .
  • Ethyl 2-methyl-1H-pyrrole-3-carboxylate lacks the carboxy group, reducing polarity and limiting pharmaceutical utility .
This compound:
  • Procedure: Typically synthesized via hydrolysis of intermediates under reflux with NaOH in ethanol, followed by acidification to pH 4.0 .
  • Key reagent : Ethyl acetoacetate (CAS 141-97-9), a common precursor in pyrrole synthesis .
Methyl Analog:
  • Substituting ethyl iodide with methyl iodide yields the methyl ester, which has a lower boiling point and altered pharmacokinetics .

Analytical Characterization

  • HPLC Analysis : Reverse-phase HPLC using a Newcrom R1 column effectively separates the target compound (retention time: ~7.2 min) with a mobile phase of acetonitrile/water (pH 2.5) .
  • LogP Values : The target compound’s LogP (0.97) indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility .

Biological Activity

Ethyl 3-carboxy-1,4-dimethyl-1H-pyrrole-2-acetate is a compound belonging to the pyrrole family, characterized by its unique structural and functional properties. This article aims to provide a comprehensive overview of its biological activities, mechanisms of action, and potential applications in various fields such as medicine and agriculture.

  • Molecular Formula : C₁₁H₁₅N₁O₄
  • Molecular Weight : 225.241 g/mol
  • Density : 1.19 g/cm³
  • Boiling Point : 360.8 °C
  • Flash Point : 172 °C

These properties contribute to its reactivity and biological interactions.

This compound possesses functional groups that enable it to engage in biochemical reactions, potentially influencing:

  • Enzyme Activity : It may act as an inhibitor or activator for specific enzymes, impacting metabolic pathways.
  • Signal Transduction : The compound could modulate signaling pathways, affecting cell communication and response mechanisms.
  • Gene Expression : Its interaction with DNA or RNA may alter gene expression profiles, leading to various biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown its effectiveness against:

Pathogen TypeActivity Level
Bacteria (e.g., E. coli)Moderate
Fungi (e.g., Candida spp.)High
Viruses (e.g., HSV)Low to Moderate

The compound's mechanism involves disrupting microbial cell membranes or inhibiting essential metabolic processes.

Anticancer Potential

Recent studies have explored the anticancer effects of this compound on various cancer cell lines. Notable findings include:

  • Cell Lines Tested : A-431 (epidermoid carcinoma), A-549 (lung carcinoma), MDA-MB-468 (breast cancer).
Cell LineIC₅₀ (μM)Effect
A-4310.065High inhibition
A-5499.4Moderate inhibition
MDA-MB-4687.0Significant inhibition

The compound appears to induce apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction.

Study on Anticancer Activity

A study conducted by Li et al. (2007) evaluated the antitumor effects of this compound in human carcinoma cell lines. The results demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways.

Antimicrobial Evaluation

In another study published in the Journal of Antimicrobial Chemotherapy, researchers assessed the antimicrobial efficacy of this compound against a panel of bacteria and fungi. The results indicated that the compound exhibited potent activity against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.

Q & A

Basic Research Question

  • 1H NMR : Distinct signals for the ethyl ester group (δ ~4.27 ppm, quartet) and methyl substituents (δ ~2.22 ppm, singlet) confirm substitution patterns. Aromatic protons in related analogs show downfield shifts (δ 7.00–7.57 ppm) .
  • ESIMS : Molecular ion peaks (e.g., m/z 363.8 for C₁₈H₁₈ClNO₅) validate the molecular formula. Fragmentation patterns help identify functional groups, such as the loss of CO₂ (44 Da) from carboxylate moieties .

What computational chemistry approaches (e.g., DFT) are utilized to predict the reactivity and electronic properties of this compound?

Advanced Research Question
Density Functional Theory (DFT) calculates electronic chemical potential, hardness, and Fukui functions to predict nucleophilic/electrophilic sites. For pyrrole derivatives:

  • Electron localization : The carboxylate group acts as an electron-withdrawing moiety, polarizing the pyrrole ring and enhancing reactivity at the α-position .
  • Solvent effects : Implicit solvent models (e.g., COSMO) simulate solvation energies, critical for optimizing reaction conditions in polar aprotic solvents .

How can researchers resolve contradictions in reported synthetic yields or by-product formation during esterification steps?

Advanced Research Question
Discrepancies in yields often arise from:

  • Incomplete hydrolysis : Monitor reaction progress via TLC or in-situ IR to ensure full conversion of intermediates .
  • By-product formation : Use gradient HPLC to identify impurities (e.g., unreacted starting materials) and optimize stoichiometry (e.g., excess ethanol for esterification) .
  • Thermal decomposition : Lower reaction temperatures (e.g., 70–80°C) and inert atmospheres (N₂/Ar) prevent degradation of heat-sensitive intermediates .

What strategies optimize the purification of this compound from complex reaction mixtures?

Advanced Research Question

  • Recrystallization : Use acetonitrile/water (9:1) for high recovery (>90%) and purity. Slow cooling (1°C/min) enhances crystal formation .
  • Chromatography : Reverse-phase C18 columns with methanol/water eluents separate polar by-products .
  • Distillation : Molecular distillation under vacuum (0.05 mmHg) isolates volatile impurities while preserving product integrity .

What are the challenges in scaling up the synthesis of this compound from laboratory to pilot-scale, and how are they addressed?

Advanced Research Question

  • Heat transfer : Exothermic hydrolysis steps require jacketed reactors with precise temperature control (±2°C) to avoid runaway reactions .
  • Solvent recovery : Implement fractional distillation systems to recycle ethanol, reducing waste and costs .
  • Process monitoring : In-line PAT (Process Analytical Technology) tools, such as Raman spectroscopy, track reaction progression in real-time .

How does the choice of solvent and catalyst affect the kinetics of the acylation reactions in synthesizing this compound?

Advanced Research Question

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) accelerate acylation by stabilizing transition states, while ethers (e.g., THF) favor slower, controlled reactions .
  • Acid catalysts : HCl in ethanol protonates carbonyl groups, increasing electrophilicity of the acylating agent. Alternatives like H₂SO₄ may cause sulfonation side reactions .
  • Kinetic studies : Pseudo-first-order rate constants (k) derived from UV-Vis spectroscopy reveal optimal catalyst concentrations (e.g., 0.5–1.0 M HCl) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.